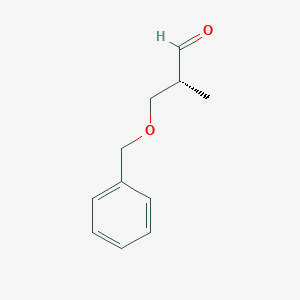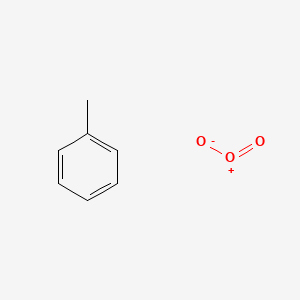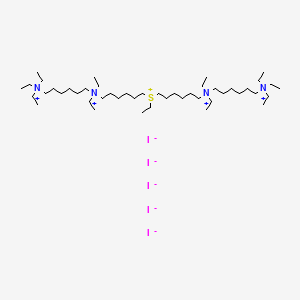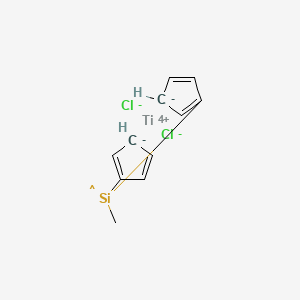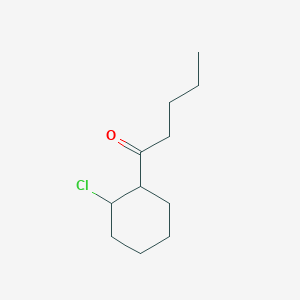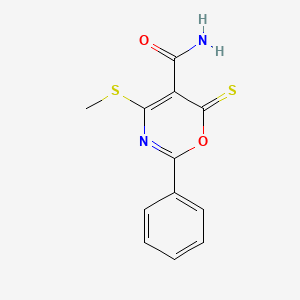
Benzo(ghi)picene-1,2-diol, 10-fluoro-1,2-dihydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzo(ghi)picene-1,2-diol, 10-fluoro-1,2-dihydro- is a complex organic compound belonging to the class of polycyclic aromatic hydrocarbons (PAHs) These compounds are characterized by multiple aromatic rings fused together, which contribute to their stability and unique chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzo(ghi)picene-1,2-diol, 10-fluoro-1,2-dihydro- typically involves multi-step organic reactions. One common approach is the fluorination of benzo(ghi)picene followed by the introduction of diol groups. The reaction conditions often require the use of strong fluorinating agents such as xenon difluoride (XeF2) or elemental fluorine (F2) under controlled temperatures and pressures to ensure selective fluorination.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to maintain consistent reaction conditions. The diol groups can be introduced through hydroxylation reactions using reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4) in the presence of suitable catalysts.
Análisis De Reacciones Químicas
Types of Reactions
Benzo(ghi)picene-1,2-diol, 10-fluoro-1,2-dihydro- undergoes various chemical reactions, including:
Oxidation: The diol groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroxy derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like chromium trioxide (CrO3) or potassium dichromate (K2Cr2O7) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of hydroxy derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Benzo(ghi)picene-1,2-diol, 10-fluoro-1,2-dihydro- has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex PAHs and as a model compound for studying aromaticity and reactivity.
Biology: Investigated for its potential interactions with biological macromolecules such as DNA and proteins.
Medicine: Explored for its potential anticancer properties due to its ability to intercalate into DNA and disrupt cellular processes.
Industry: Utilized in the development of advanced materials, including organic semiconductors and photovoltaic cells.
Mecanismo De Acción
The mechanism of action of Benzo(ghi)picene-1,2-diol, 10-fluoro-1,2-dihydro- involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into the DNA helix, causing structural distortions that interfere with transcription and replication processes. Additionally, it can inhibit enzyme activity by binding to active sites, leading to altered cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
Benzo[a]pyrene: Another PAH with known carcinogenic properties.
Benzo[e]pyrene: Structurally similar but with different reactivity and biological effects.
Picene: A PAH with applications in organic electronics.
Uniqueness
Benzo(ghi)picene-1,2-diol, 10-fluoro-1,2-dihydro- is unique due to the presence of both fluorine and diol groups, which enhance its reactivity and potential applications. The fluorine atom increases the compound’s stability and resistance to metabolic degradation, while the diol groups provide sites for further functionalization and interaction with biological targets.
Propiedades
Número CAS |
80115-71-5 |
|---|---|
Fórmula molecular |
C24H15FO2 |
Peso molecular |
354.4 g/mol |
Nombre IUPAC |
16-fluorohexacyclo[10.10.2.02,7.09,23.014,19.020,24]tetracosa-1(23),2(7),5,8,10,12,14(19),15,17,20(24),21-undecaene-3,4-diol |
InChI |
InChI=1S/C24H15FO2/c25-16-4-5-17-15(11-16)10-13-2-1-12-9-14-3-8-20(26)24(27)23(14)19-7-6-18(17)21(13)22(12)19/h1-11,20,24,26-27H |
Clave InChI |
SOZLNINPSMYKHC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(C1O)O)C3=C4C(=C2)C=CC5=CC6=C(C=CC(=C6)F)C(=C54)C=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{[1-(3,5-Di-tert-butyl-4-hydroxyphenyl)propan-2-yl]oxy}(oxo)phosphaniumolate](/img/structure/B14431029.png)
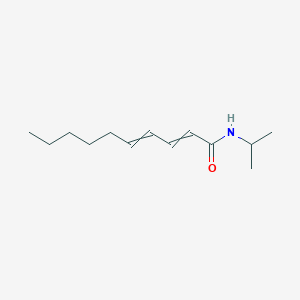
![Benzene, [(3-methyl-1,2-pentadienyl)thio]-](/img/structure/B14431044.png)
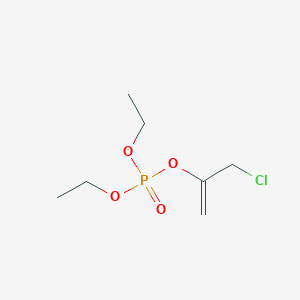
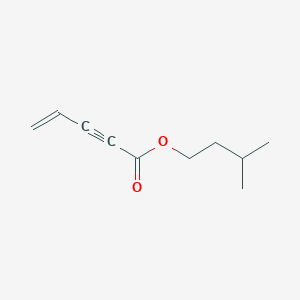
![N,N',N''-{Phosphanetriyltris[(4,1-phenylene)methylene]}tris(N-methylmethanamine)](/img/structure/B14431061.png)
